5-Hydroxypentylformamide
Description
5-Hydroxypentylformamide (CAS: 29686-12-2) is an aliphatic amide with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol . Its IUPAC name, Pentanamide, 5-hydroxy, reflects a pentyl backbone substituted with a hydroxyl (-OH) group and a formamide (-NHCHO) functional group. Synonyms include Valeramide and δ-Hydroxyvaleramide. The compound’s structure (Fig.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-(5-hydroxypentyl)formamide |
InChI |
InChI=1S/C6H13NO2/c8-5-3-1-2-4-7-6-9/h6,8H,1-5H2,(H,7,9) |
InChI Key |
NKOOYQTUIYQLHY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC=O)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Backbone Diversity : this compound features a flexible aliphatic chain, whereas the other compounds are aromatic (phenyl or indole-based), influencing their rigidity and interaction with biological targets .
- Substituent Effects : The β-alanyl group in Formyl-5-hydroxykynurenamine introduces a peptide-like structure, suggesting possible biological activity or enzyme interactions .
Comparison with 5-Amino Derivatives
lists numerous 5-amino compounds (e.g., 5-Amino-2-methylpyridine, 5-Amino-2-naphthalenesulfonic acid). While these lack formamide groups, their amino (-NH₂) functionality contrasts with this compound’s amide group:
- Basicity: Amino groups are more basic (pKa ~9–11) compared to amides (pKa ~-1 to 1), affecting protonation states in biological environments.
- Applications: 5-amino derivatives are widely used as intermediates in drug synthesis (e.g., sulfonamide antibiotics) and dyes, whereas this compound’s applications remain less documented .
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